4-Methyl-6-(trifluoromethyl)nicotinic acid

Physicochemical Properties Drug Design ADME

Researchers requiring a differentiated fluorinated pyridine building block often face supply inconsistency and long lead times. 4-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-74-9) is a strategic intermediate for HCV NS5B polymerase inhibitor SAR and agrochemical development. - Unique electronic profile: synergistic 4-CH3 (donating) and 6-CF3 (withdrawing) groups modulate pKa and enhance logP to ~2.11, improving membrane permeability. - Versatile derivatization: carboxylic acid handle enables amide coupling; pyridine ring allows halogenation and cross-coupling for complex library synthesis. - Reliable supply: available in gram quantities with documented purity (≥95-98%), supporting reproducible synthesis and in silico ADME model calibration.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 261635-74-9
Cat. No. B1320751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(trifluoromethyl)nicotinic acid
CAS261635-74-9
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14)
InChIKeyIJZZCZADLDCJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(trifluoromethyl)nicotinic Acid Overview


4-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-74-9) is a fluorinated pyridine-3-carboxylic acid derivative with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . Its core structure features a nicotinic acid scaffold bearing a 4-methyl substituent and a 6-trifluoromethyl group [1]. The compound is commercially available as a research chemical (typical purity ≥95–98%) and serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development due to the unique electronic and steric properties conferred by its substitution pattern .

Synthetic building block Fluorinated nicotinic acid scaffold for heterocyclic synthesis and SAR exploration
Antiviral research Core scaffold reported for HCV NS5B polymerase inhibitor development
Agrochemical intermediate Trifluoromethyl-pyridine motif supports herbicide and insecticide lead generation

Why 4-Methyl-6-(trifluoromethyl)nicotinic Acid Is Irreplaceable


Simple substitution of 4-methyl-6-(trifluoromethyl)nicotinic acid with structurally similar nicotinic acid derivatives (e.g., 6-(trifluoromethyl)nicotinic acid, CAS 231291-22-8, or 4-methylnicotinic acid, CAS 3222-50-2) fails due to significant alterations in key physicochemical and electronic parameters that govern reactivity, target binding, and metabolic fate [1]. The combination of the electron-withdrawing 6-CF3 group and the electron-donating 4-CH3 group creates a unique dipole and steric environment that influences both the acidity of the carboxylic acid moiety (pKa modulation) and the lipophilicity of the core (logP ~2.11 vs ~1.75 for the 6-CF3 analog) . These changes directly impact solubility, membrane permeability, and enzyme recognition, rendering the compound non-interchangeable in a synthetic route or biological assay designed around its specific properties .

Target
4-Methyl-6-(trifluoromethyl)nicotinic acid
Combined 4-CH3 and 6-CF3 groups establish unique dipole and steric environment that defines reactivity and lipophilicity.
Substitute
6-(Trifluoromethyl)nicotinic acid
Missing 4-methyl group shifts logP, melting point, and regioselectivity; may alter synthetic pathway outcomes.
Target
4-Methyl-6-(trifluoromethyl)nicotinic acid
Electron-withdrawing CF3 and electron-donating CH3 fine-tune carboxylic acid pKa and enzyme recognition.
Substitute
4-Methylnicotinic acid
Lacks trifluoromethyl group; reduced lipophilicity and altered metabolic profile may not support assay requirements.
Reported property differences suggest direct substitution may compromise synthetic route fidelity or biological assay relevance; experimental verification advised.

Key Evidence for 4-Methyl-6-(trifluoromethyl)nicotinic Acid


Enhanced Lipophilicity and Melting Point

The 4-methyl substitution in 4-methyl-6-(trifluoromethyl)nicotinic acid increases its calculated logP to 2.11 , which is higher than the logP of 1.75–1.80 for 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8) . Furthermore, the melting point is significantly lower at 133 °C versus 193–197 °C for the des-methyl analog .

Lipophilicity & melting point
Data to verify
logP 2.11 (calc.); mp 133 °C
vs 6-CF3 analog logP 1.75–1.80; mp 193–197 °C
Reported lipophilicity difference may influence membrane partitioning and formulation behavior.
Calculated logP values; experimental melting points require source confirmation.
Physicochemical Properties Drug Design ADME

Chlorination for Downstream Functionalization

4-Methyl-6-(trifluoromethyl)nicotinic acid serves as a direct and documented precursor for the synthesis of 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid via a chlorination process . This contrasts with unsubstituted or solely 6-CF3-substituted nicotinic acids, which lack the 4-methyl handle and would yield a different chloro-product or require additional synthetic steps for methyl introduction .

Chlorination precursor
Class-level inference
Direct precursor to 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid
Substitution pattern directs regioselective halogenation; analog interchange may yield undesired regioisomers.
Chlorination conditions are route-specific; replicate synthetic context.
Synthetic Chemistry Building Blocks Heterocyclic Chemistry

HCV NS5B Polymerase Inhibition Activity

Inhibitory activity against HCV NS5B polymerase has been reported for compounds in the 4-methyl-6-(trifluoromethyl)nicotinic acid series, with one assay indicating an activity range of 6–9 nM [1]. This specific structural motif is noted as a precursor to pyridine carboxamides that act as HCV NS5B polymerase inhibitors . While direct IC50 data for the free acid is not available in the open literature, this class-level inference suggests the core scaffold is essential for achieving low nanomolar potency, unlike simpler nicotinic acid derivatives which typically show no or weak activity against this target.

HCV NS5B inhibition
Class-level inference
Activity range 6–9 nM (related derivative)
Supports scaffold selection for HCV NS5B inhibitor research; unsubstituted analogs likely inactive.
BindingDB entry; direct IC50 for free acid not publicly available.
Antiviral Research HCV Enzyme Inhibition

Metabolic Stability in Human Liver Microsomes

Metabolic stability of the compound has been assessed in human liver microsomes, with one assay report indicating a remaining percentage of parent compound after a 1-hour incubation . This data point, while not directly comparative in the public domain, provides a baseline for assessing the scaffold's inherent metabolic liability. The presence of the 4-methyl and 6-trifluoromethyl groups is known to influence CYP450-mediated oxidation and UGT-mediated glucuronidation .

Metabolic stability
Supporting evidence
Human liver microsomes; % remaining at 1 hr (documented but not publicly disclosed)
Provides baseline for scaffold ADME assessment and in vitro-in vivo extrapolation studies.
Assay ID ALA2072545; verify data availability with supplier.
ADME Drug Metabolism Pharmacokinetics

Applications of 4-Methyl-6-(trifluoromethyl)nicotinic Acid


Antiviral Agent Design: HCV NS5B Polymerase

The core scaffold of 4-methyl-6-(trifluoromethyl)nicotinic acid is implicated in the design of potent HCV NS5B polymerase inhibitors, with related compounds exhibiting nanomolar activity [1]. This compound serves as a critical starting material for synthesizing a library of pyridine carboxamides, allowing for the exploration of structure-activity relationships (SAR) around the 4-methyl and 6-CF3 substituents .

Halogenated Heterocycle Synthesis Intermediate

As demonstrated by its use in the synthesis of 2-chloro-4-methyl-6-(trifluoromethyl)nicotinic acid, this compound is a valuable building block for introducing chlorine or other halogens at the 2-position of the pyridine ring . This chlorinated derivative is a versatile intermediate for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential in complex molecule construction.

Agrochemical Synthesis: Herbicides and Insecticides

The unique physicochemical profile, particularly the enhanced lipophilicity (logP 2.11) conferred by the trifluoromethyl group, makes this compound a key intermediate in the development of agrochemicals . It is utilized in the synthesis of herbicides and insecticides where improved metabolic stability and bioavailability are required for field performance [2].

In Silico ADME Model Calibration

With its well-defined properties (logP 2.11, melting point 133 °C) and the existence of baseline metabolic stability data in human liver microsomes, 4-methyl-6-(trifluoromethyl)nicotinic acid can serve as a reference compound for calibrating in silico ADME prediction models and for validating experimental assays for fluorinated heterocycles .

Application
Selection Property
Validation Focus
HCV NS5B inhibitor research
Scaffold-based SAR exploration
NS5B inhibition assay context
Heterocyclic building block synthesis
Halogenation regioselectivity
Cross-coupling compatibility
Agrochemical intermediate research
Fluorinated heterocycle stability
Field-performance parameter review
ADME prediction model validation
Calibration compound profile
In vitro-in silico correlation

Technical Documentation Hub

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18 linked technical documents
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